molecular formula C7H12ClNOS B15239939 2,6-Dimethylthiomorpholine-4-carbonyl chloride

2,6-Dimethylthiomorpholine-4-carbonyl chloride

Cat. No.: B15239939
M. Wt: 193.70 g/mol
InChI Key: YGZFXDUMPIHELB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,6-Dimethylthiomorpholine-4-carbonyl chloride involves specific reaction conditions and reagents. One common method includes the reaction of 2,6-dimethylthiomorpholine with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to ensure the stability of the intermediate products .

Chemical Reactions Analysis

2,6-Dimethylthiomorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Dimethylthiomorpholine-4-carbonyl chloride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action for 2,6-Dimethylthiomorpholine-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds.

Comparison with Similar Compounds

2,6-Dimethylthiomorpholine-4-carbonyl chloride can be compared with other carbonyl chlorides such as:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents attached to the carbonyl group.

Properties

Molecular Formula

C7H12ClNOS

Molecular Weight

193.70 g/mol

IUPAC Name

2,6-dimethylthiomorpholine-4-carbonyl chloride

InChI

InChI=1S/C7H12ClNOS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3

InChI Key

YGZFXDUMPIHELB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(S1)C)C(=O)Cl

Origin of Product

United States

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